Chemical Properties of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Chemical Properties of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
This guide provides an in-depth technical analysis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a highly functionalized heterocyclic scaffold critical in modern medicinal chemistry.
CAS Number: 1799610-93-7 Molecular Formula: C₈H₆ClIN₂S Molecular Weight: 324.57 g/mol
Executive Summary
4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine represents a "privileged scaffold" in drug discovery, particularly for kinase inhibition (e.g., EGFR, FLT3). Its value lies in its orthogonal reactivity : the molecule possesses two distinct electrophilic sites—the C4-chlorine and the C5-iodine—that allow for sequential, regioselective functionalization. This guide details the electronic properties, synthesis, and experimental protocols for utilizing this scaffold.
Structural & Electronic Analysis
The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline, a pharmacophore found in drugs like Gefitinib and Erlotinib. The specific substitution pattern of the title compound imparts unique electronic characteristics:
| Feature | Electronic Effect | Synthetic Implication |
| C4-Chlorine | Highly electron-deficient due to the adjacent pyrimidine nitrogens (N1, N3). | Primary Electrophile: Susceptible to Nucleophilic Aromatic Substitution (SₙAr) under mild conditions. |
| C5-Iodine | Polarizable, weak C-I bond located on the electron-rich thiophene ring. | Secondary Electrophile: Ideal for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Less reactive toward SₙAr than C4-Cl.[1] |
| C6-Ethyl | Weakly electron-donating (+I effect). | Sterically shields the C5 position slightly; increases lipophilicity (logP) aiding cell permeability. |
| Thiophene Ring | Electron-rich (π-excessive). | Modulates the basicity of the pyrimidine nitrogens; allows for cation-π interactions in protein binding pockets. |
Synthesis & Manufacturing Route
The most robust synthesis utilizes the Gewald Reaction to construct the thiophene core, followed by pyrimidine fusion and sequential halogenation.
Step-by-Step Synthesis Workflow
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Gewald Cyclization: Reaction of butyraldehyde (or equivalent ketone precursor), ethyl cyanoacetate, and elemental sulfur produces ethyl 2-amino-5-ethylthiophene-3-carboxylate .
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Pyrimidine Fusion: Cyclization with formamide or formamidine acetate yields 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .
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Regioselective Iodination: Electrophilic iodination (using NIS or ICl) occurs selectively at the C5 position (beta to sulfur) because C6 is blocked by the ethyl group.
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Deoxychlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-lactam to the C4-chloride.
Reactivity & Synthesis Diagram
Caption: Sequential construction of the 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine scaffold.
Chemical Reactivity Profile
The core utility of this molecule is its ability to undergo sequential bio-orthogonal functionalization .
A. Nucleophilic Aromatic Substitution (SₙAr) at C4
The C4-Cl bond is activated by the pyrimidine nitrogens. Displacement occurs readily with amines, alcohols, and thiols.
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Conditions: Isopropanol or DMF, mild base (DIEA or K₂CO₃), 60–80°C.
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Selectivity: Exclusive to C4. The C5-Iodine remains intact under standard SₙAr conditions, preserving it for later steps.
B. Palladium-Catalyzed Cross-Coupling at C5
The C5-Iodine is an excellent handle for C-C bond formation.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[2]
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Sonogashira: Coupling with terminal alkynes.
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Chemoselectivity Warning: While C-I is more reactive towards oxidative addition than C-Cl, the C4-Cl position can also participate in Pd-coupling.
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Strategy: It is standard practice to perform the SₙAr reaction first to install the amine (which deactivates the pyrimidine ring slightly) and then perform the Pd-coupling at C5. This prevents unwanted side reactions at C4 during the metal-catalyzed step.
Reactivity Logic Diagram
Caption: Chemo-selective functionalization strategy. Path A is the standard high-yield route.
Experimental Protocols
Protocol 1: SₙAr Displacement with Aniline Derivatives
This protocol installs the primary pharmacophore at the C4 position.
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Preparation: Dissolve 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous Isopropanol (IPA) (0.2 M concentration).
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Addition: Add the desired aniline/amine (1.1 equiv).
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Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Note: For weak nucleophiles, catalytic HCl (in dioxane) can be used instead of base to activate the pyrimidine.
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Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material peak at ~324 m/z).
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Workup: Cool to RT. The product often precipitates. Filter and wash with cold IPA. If soluble, concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Protocol 2: Suzuki-Miyaura Coupling at C5
Performed AFTER the SₙAr step to extend the scaffold.
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Preparation: Dissolve the 4-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidine intermediate (1.0 equiv) in 1,4-Dioxane/Water (4:1) .
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Reagents: Add Aryl Boronic Acid (1.2 equiv) and K₂CO₃ (2.0 equiv).
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Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
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Catalyst: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv).
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Reaction: Heat to 90°C for 6–12 hours under Argon.
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Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.
Applications in Drug Discovery[1][4][5][6]
This scaffold is extensively used to design Type I and Type II Kinase Inhibitors .
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EGFR Inhibition: The thienopyrimidine core mimics the ATP purine ring. The C4-substituent (often an aniline) forms hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).
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Selectivity Tuning: The C6-ethyl group fits into the hydrophobic pocket (Gatekeeper region), often improving selectivity over wild-type kinases or reducing metabolic clearance compared to a methyl group.
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Library Generation: The C5-iodine allows for the rapid generation of "focused libraries" by coupling diverse aromatic rings to probe the solvent-exposed regions of the protein target.
Safety & Handling
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Hazards: Potent skin and eye irritant. Potential sensitizer.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor over time).
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Stability: Hydrolytically unstable at C4-Cl in strongly acidic/basic aqueous media over prolonged periods.
References
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PubChem. Thieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]
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MDPI. Suzuki–Miyaura Reactions of Halogenated Pyrimidines: Optimization and Structural Aspects. Available at: [Link]
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Arkat USA. Reaction of chloropyrimidines with amines: Regioselectivity studies. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
